
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. In
Scientific Research Applications
Chemical Synthesis and Derivatives
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide, by virtue of its structural complexity, is involved in the synthesis of various heterocyclic compounds. Research highlights the condensation of specific amides and esters to create compounds bearing a range of substituents like pyridinyl, furanyl, and thienyl. These derivatives exhibit diverse chemical activities, such as acting as amplifiers of phleomycin against bacterial strains like Escherichia coli (Brown & Cowden, 1982). Similarly, derivatives synthesized from pyrazolyl-substituted 2(3H)-furanone have been evaluated for antitumor activities, showcasing significant potential against various carcinoma cell lines, which indicates a promising avenue for the development of new anticancer agents (Abou-Elmagd et al., 2016).
Heterocyclic Compounds Synthesis
The chemical framework of this compound serves as a precursor for various heterocyclic syntheses. For instance, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involves coupling and oxidation processes that lead to electrophilic substitution reactions and nucleophilic substitutions involving the quinoline ring, highlighting the compound's versatility in organic synthesis (El’chaninov & Aleksandrov, 2017).
Antimicrobial and Antiviral Activities
The compound's derivatives have been explored for antimicrobial and antiviral activities. Research into thienopyrimidine derivatives, for example, has shown pronounced antimicrobial activity, indicating the potential for these compounds to serve as a basis for new antimicrobial agents (Bhuiyan et al., 2006). Moreover, derivatives have demonstrated antiviral properties, providing a foundation for the development of novel antiviral drugs (Hashem et al., 2007).
Plant Growth Regulation
Notably, some derivatives have shown to stimulate plant growth, suggesting applications in agriculture to enhance crop yields. This was observed in compounds synthesized from N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone, where preliminary biological screening revealed a significant plant growth stimulating effect (Pivazyan et al., 2019).
properties
IUPAC Name |
N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-12(17)14-7-9-19-13-6-5-10(15-16-13)11-4-3-8-18-11/h3-6,8H,2,7,9H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNYVDHUTFVTCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCOC1=NN=C(C=C1)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

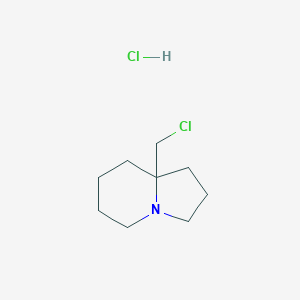
![2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2390462.png)

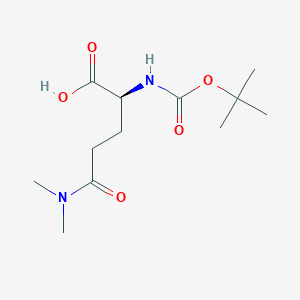
![5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2390465.png)
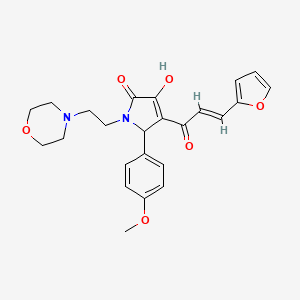
![N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390467.png)
![2-(Bromomethyl)-1-oxaspiro[4.6]undecane](/img/structure/B2390475.png)
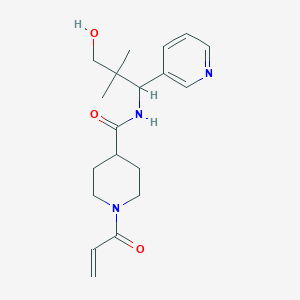
![2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2390477.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2390478.png)
![2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2390479.png)
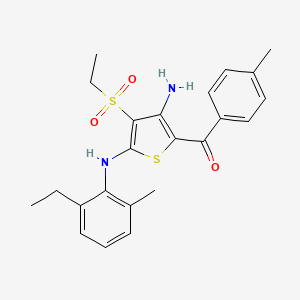
![3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2390483.png)